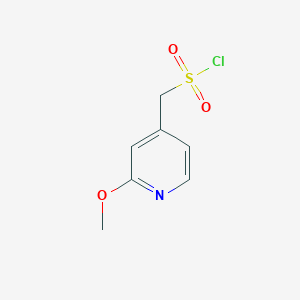
(2-Methoxypyridin-4-YL)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxypyridin-4-YL)methanesulfonyl chloride is a specialized chemical compound with the molecular formula C7H8NO3SCl. It is a halogenated pyridine derivative, known for its unique molecular structure and reactivity. This compound is utilized in various scientific research fields due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-4-YL)methanesulfonyl chloride typically involves the reaction of 2-methoxypyridine with methanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
2-Methoxypyridine+Methanesulfonyl chloride→(2-Methoxypyridin-4-YL)methanesulfonyl chloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxypyridin-4-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases such as pyridine, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
(2-Methoxypyridin-4-YL)methanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Methoxypyridin-4-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2-Methoxypyridin-4-YL)methanesulfonyl chloride include:
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.
Tosyl chloride: Another sulfonyl chloride used in organic synthesis.
Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride with applications in fluorine chemistry.
Uniqueness
This compound is unique due to its pyridine ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications where selective reactivity is required.
Propiedades
Fórmula molecular |
C7H8ClNO3S |
|---|---|
Peso molecular |
221.66 g/mol |
Nombre IUPAC |
(2-methoxypyridin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-7-4-6(2-3-9-7)5-13(8,10)11/h2-4H,5H2,1H3 |
Clave InChI |
KEHHNTNPYJYWHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



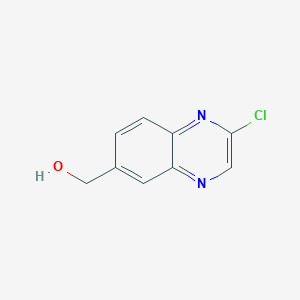
![2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione](/img/structure/B12966227.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12966230.png)
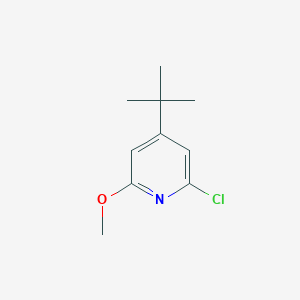
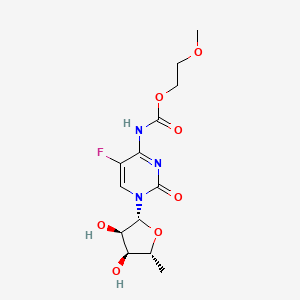
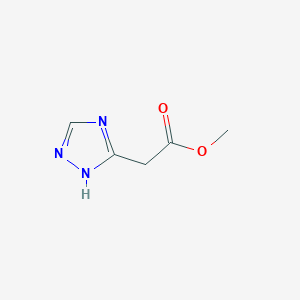
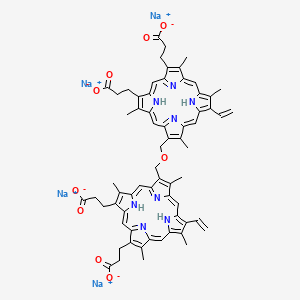
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)
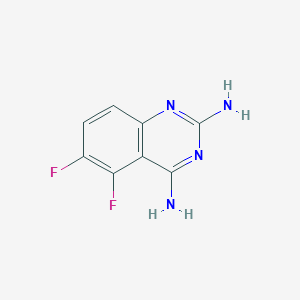

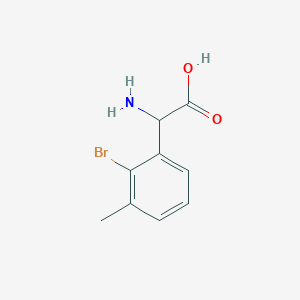
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
